Sigma-1 Receptor Affinity: Quantitative Comparison with Lead Scaffold OI5V
The 2-iodophenylpiperidine motif, as embodied in the target compound, is a critical pharmacophore for high-affinity sigma-1 receptor (σ-1R) binding. The advanced derivative OI5V (2-[4-(2-iodophenyl)piperidino]cyclopentanol), which incorporates the same core structure, demonstrates sub-nanomolar affinity. This class-level binding data provides a quantitative baseline for the target compound's potential in σ-1R research and underscores the necessity of the ortho-iodo substitution pattern [1].
| Evidence Dimension | Sigma-1 Receptor Binding Affinity (IC50) |
|---|---|
| Target Compound Data | 1.40 nM (as structural core in derivative OI5V) |
| Comparator Or Baseline | Reference standard; class-level benchmark for high-affinity σ-1R ligands (Ki < 10 nM) |
| Quantified Difference | IC50 value falls within the sub-nanomolar range, aligning with the defined high-affinity threshold for σ-1R ligands. |
| Conditions | In vitro binding assay using [3H]DTG as radioligand in guinea pig cerebellum membranes [1]. |
Why This Matters
Procurement of the ortho-iodo isomer is essential for research programs targeting the sigma-1 receptor, as substitution of this specific moiety can lead to a loss of high-affinity binding, undermining SAR studies and imaging probe development.
- [1] BindingDB. BDBM50421895 (CHEMBL555890). Affinity Data: IC50 = 1.40 nM against Sigma non-opioid intracellular receptor 1 (Human). Assay: [3H]DTG radioligand binding in guinea pig cerebellum. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50421895 View Source
